molecular formula C17H30N4O2 B5157567 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

Cat. No.: B5157567
M. Wt: 322.4 g/mol
InChI Key: WMBTUDNMSJYBIJ-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is a derivative of 1,3-propanediamine and is characterized by the presence of dimethylamino and nitrophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with dimethylamine and a nitrophenyl derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process. The reaction is carried out in a fixed-bed reactor using a catalyst such as Raney-Nickel under high pressure (3-10 MPa) and elevated temperatures. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is unique due to the presence of both dimethylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-18(2)11-5-13-20(14-6-12-19(3)4)15-16-7-9-17(10-8-16)21(22)23/h7-10H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBTUDNMSJYBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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